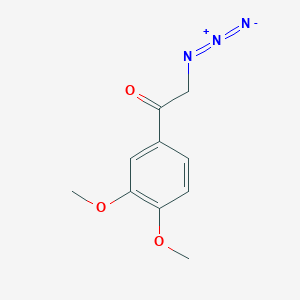

2-Azido-1-(3,4-dimethoxyphenyl)ethanone

Beschreibung

2-Azido-1-(3,4-dimethoxyphenyl)ethanone is an α-azido aryl ketone characterized by a 3,4-dimethoxyphenyl group attached to an ethanone backbone substituted with an azide (-N₃) at the α-position. This compound is synthesized via nucleophilic substitution of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone with sodium azide (NaN₃) in acetone/water, a method analogous to related α-azido ketones . Its primary application lies in medicinal chemistry as a precursor for synthesizing imidazo[1,2-a]pyrazine inhibitors, which are explored for therapeutic targets .

Eigenschaften

IUPAC Name |

2-azido-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-9-4-3-7(5-10(9)16-2)8(14)6-12-13-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJSNOIUDTXZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN=[N+]=[N-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(3,4-dimethoxyphenyl)ethanone typically involves the azidation of a suitable precursor. One common method includes the reaction of 1-(3,4-dimethoxyphenyl)ethanone with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azido-1-(3,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-Azido-1-(3,4-dimethoxyphenyl)ethanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for potential therapeutic applications due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Azido-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioorthogonal chemistry, where it can label and track biomolecules without interfering with natural biological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

In contrast, the 4-methoxy derivative (77) has a single electron-donating group, leading to reduced steric hindrance and possibly higher synthetic yields (90% vs. unspecified for the 3,4-dimethoxy analog) . Methoxy vs. Methyl: The 4-methyl analog () lacks the electron-donating resonance effects of methoxy groups, which may reduce reactivity in nucleophilic substitutions or cycloadditions.

Reactivity: The 3,4-dimethoxyphenyl group in lignin model ethanones (e.g., compound 3 in ) undergoes rapid β-O-4 bond cleavage under mild basic conditions (0.5 M KOtBu, 30°C), producing 3,4-dimethoxybenzoic acid. This suggests that the 3,4-dimethoxy substitution enhances susceptibility to oxidation or base-induced reactions compared to mono-methoxy analogs . The azido group in the target compound is a versatile handle for click chemistry, but its reactivity may be modulated by the electron-rich aryl group.

Applications :

- The target compound is critical in synthesizing imidazo[1,2-a]pyrazine inhibitors, highlighting its role in drug discovery .

- The 4-methoxy analog (77) serves as an intermediate in natural product synthesis, emphasizing substituent-dependent utility .

Spectroscopic and Physical Properties

- 1H NMR Shifts: For 2-azido-1-(4-methoxyphenyl)ethanone (77), aromatic protons resonate at δ 6.96 (d, J = 8.9 Hz) and δ 7.89 (d, J = 8.9 Hz), reflecting para-substitution . The azido group’s α-protons in 77 appear at δ 4.51 (s), similar to the target compound’s expected shifts .

Stability and Functional Group Compatibility

- The 3,4-dimethoxy substitution may enhance stability under acidic conditions due to electron donation but could increase susceptibility to oxidative cleavage, as seen in lignin model systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.